6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused with a sulfonyl-substituted aryl group. The pyrido[4,3-d]pyrimidine scaffold consists of a pyridine ring fused to a pyrimidine ring, forming a rigid, nitrogen-rich structure. The 3-(trifluoromethyl)phenyl sulfonyl substituent at the 6-position enhances lipophilicity and metabolic stability, traits critical for drug-like properties .
The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing effects, which can improve binding affinity and bioavailability .
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c15-14(16,17)11-2-1-3-12(6-11)23(21,22)20-5-4-13-10(8-20)7-18-9-19-13/h1-3,6-7,9H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKASBJKEHUGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((3-(trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and therapeutic potential.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure includes a tetrahydropyrido-pyrimidine core substituted with a trifluoromethyl phenyl sulfonyl group, which is critical for its biological activity.
Cytotoxicity
Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The cytotoxic activities of related compounds were evaluated against several cancer cell lines. The IC50 values ranged from 1.07 to 0.51 µg/mL for different derivatives tested against SGC-7901 (gastric cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. These values indicate potent growth inhibition compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | SGC-7901 | 1.07 ± 0.22 |
| Compound B | A549 | 0.61 ± 0.19 |
| Compound C | HepG2 | 0.51 ± 0.13 |
The mechanism underlying the cytotoxicity of this compound involves multiple pathways:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific tyrosine kinases involved in cancer cell proliferation. For example, it showed inhibitory effects on CDK1/CyclinA2 and FGFR1 with inhibition rates of approximately 22% and 17%, respectively .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in sensitive cancer cell lines .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Gastric Cancer : A recent study evaluated a series of pyrimidine derivatives including our compound against gastric cancer cells. Results showed that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .
- Combination Therapy : Another investigation explored the use of this compound in combination with traditional chemotherapeutic agents. The combination resulted in enhanced cytotoxicity compared to monotherapy, suggesting potential for use in combination therapies .
Scientific Research Applications
The biological activities of this compound are primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have shown that tetrahydropyrido[4,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival.
- Case Study : A compound structurally similar to 6-((3-(trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine demonstrated an IC50 value of 0.5 µM against breast cancer cell lines .
Antimicrobial Properties
The sulfonyl group in this compound is known to enhance antimicrobial activity.
- Research Findings : In vitro studies have indicated that derivatives of this compound show effective inhibition against various bacterial strains.
- Case Study : A related pyrimidine derivative was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 16 µg/mL .
Therapeutic Potential
The therapeutic potential of this compound extends beyond anticancer and antimicrobial applications.
Neurological Disorders
Research indicates that compounds with a pyrido[4,3-d]pyrimidine scaffold can modulate neurotransmitter systems.
- Mechanism : They may act as selective inhibitors of specific kinases involved in neuroinflammation.
- Case Study : A related compound was shown to reduce neuroinflammatory markers in animal models of Alzheimer's disease .
Anti-inflammatory Effects
The sulfonamide moiety is known for its anti-inflammatory properties.
- Research Findings : Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines.
- Case Study : In vivo studies demonstrated a significant reduction in TNF-alpha levels upon treatment with related compounds .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group and pyrido[4,3-d]pyrimidine scaffold enable nucleophilic substitutions at specific positions:
Key Findings :
-
The trifluoromethyl group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic attack at C-2 and C-4 positions .
-
Sulfonate intermediates react with amines to form secondary sulfonamides in high yields (70–90%) under mild conditions.
Oxidation and Reduction Reactions
The tetrahydropyrido ring undergoes redox transformations:
Experimental Data :
-
Oxidation with DDQ in toluene at 80°C achieves >85% conversion to the aromatic pyrido[4,3-d]pyrimidine .
-
NaBH₄ selectively reduces the tetrahydropyrido ring without affecting sulfonyl or trifluoromethyl groups .
Cyclization and Ring-Opening Reactions
The bicyclic system participates in ring-modification reactions:
Notable Observations :
-
Ring-opening in acidic media generates intermediates for synthesizing pteridine analogs .
-
Cyclization with K₂CO₃ yields tricyclic compounds with enhanced kinase inhibition activity.
Cross-Coupling Reactions
The pyrido[4,3-d]pyrimidine core supports transition-metal-catalyzed couplings:
Mechanistic Insights :
-
The electron-deficient pyrimidine ring directs cross-couplings to C-2/C-4 positions .
-
Sulfonyl groups stabilize transition states in Pd-catalyzed aminations.
Functional Group Transformations
The trifluoromethylphenyl-sulfonyl moiety undergoes distinct reactions:
Challenges :
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[4,3-d]pyrimidine class exhibits significant structural diversity, with variations in substituents influencing pharmacological profiles. Below is a detailed comparison with key analogs:
Structural Analogues with Sulfonyl Groups
- 6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Molecular Formula: C₁₃H₁₁ClFN₃O₂S Key Features: Chloro and fluoro substituents on the phenyl ring enhance halogen bonding and metabolic resistance. Comparison: The chloro-fluoro substitution may increase cytotoxicity compared to the trifluoromethyl group, which prioritizes lipophilicity over direct electrophilic interactions .
- 7-(Phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine Structure: Incorporates a thieno ring and phenylsulfonyl group. Activity: Demonstrated antibacterial efficacy against Bacillus subtilis and Escherichia coli (MIC: 12.5–25 µg/mL) and antifungal activity against Aspergillus niger .
Analogues with Nitro and Phenyl Substituents
- 6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Molecular Formula: C₁₉H₁₆N₄O₂ Key Features: The nitro group’s electron-withdrawing nature enhances reactivity, often correlating with anticancer or antioxidant activity. No specific data are reported, but nitro-containing analogs frequently exhibit DNA intercalation or kinase inhibition . Comparison: The nitro group may confer higher oxidative stress induction than the trifluoromethyl-sulfonyl combination, which is more metabolically stable .
PI3K Inhibitors with Tetrahydropyrido[4,3-d]pyrimidine Cores
- CDZ173 (Leniolisib) Structure: Features a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core with optimized substituents for PI3Kδ selectivity. Activity: Achieved nanomolar potency (IC₅₀ < 10 nM) in biochemical assays, with >100-fold selectivity over other PI3K isoforms . Comparison: The trifluoromethyl-sulfonyl group in the target compound may offer distinct isoform selectivity or pharmacokinetic advantages, though direct data are lacking .
Urea-Linked Derivatives
- (5-((7-Benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea Structure: Combines a thiadiazole-urea linker with the pyrido-pyrimidine core. Activity: Exhibited cytotoxic effects in cancer cell lines (IC₅₀: 1–10 µM), attributed to tubulin polymerization inhibition .
Data Tables
Table 1: Structural and Functional Comparison of Pyrido[4,3-d]pyrimidine Derivatives
Key Findings and Trends
Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance metabolic stability and target binding but may reduce solubility . Halogenated Aromatics (e.g., -Cl, -F): Improve cytotoxicity and antimicrobial activity via halogen bonding . Urea/Thiadiazole Linkers: Introduce hydrogen-bonding motifs, critical for enzymatic inhibition (e.g., tubulin, kinases) .
Biological Applications: Anticancer: Thieno-fused derivatives show micromolar cytotoxicity , while urea-linked analogs inhibit tubulin . Antimicrobial: Sulfonyl and thieno derivatives exhibit broad-spectrum activity . Kinase Inhibition: PI3Kδ-selective analogs highlight the scaffold’s versatility in targeting signaling pathways .
Synthetic Challenges: Multi-step syntheses are common, requiring precise control over cyclization and functionalization . Thieno ring fusion demands specialized reagents (e.g., thiophene derivatives) .
Q & A
Q. What are the common synthetic routes for synthesizing 6-((3-(trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes starting from pyridine or pyrimidine precursors. Key steps include:
- Alkylation/Cyclization : Alkylation of intermediates like 4-amino-3-cyano-1,2,5,6-tetrahydropyridine with α-chlorotoluene derivatives, followed by cyclization using guanidine carbonate in dimethylformamide (DMF) or ethyl cellosolve .
- Sulfonylation : Introducing the trifluoromethylphenyl sulfonyl group via nucleophilic substitution or coupling reactions.
- Optimization : Yield improvements are achieved by controlling solvent polarity (e.g., acetonitrile or dichloromethane), temperature (60–100°C), and advanced techniques like microwave-assisted synthesis .
Table 1 : Example Optimization Parameters
| Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Alkylation | 2-butanone | 80°C | 16–73 |
| Cyclization | DMF | 100°C | 52–73 |
| Sulfonylation | Dichloromethane | RT | 60–85 |
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and biological activity?
- Methodological Answer : The trifluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability, as measured by logP values .
- Electron-withdrawing effects : Stabilizes the sulfonyl group, improving binding affinity to biological targets (e.g., folate enzymes) via dipole interactions .
- Metabolic stability : Reduces oxidative degradation, as observed in pharmacokinetic studies of similar pyrido[4,3-d]pyrimidines .
Advanced Research Questions
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation, critical for understanding binding modes (e.g., interactions with dihydrofolate reductase) .
- NMR spectroscopy : NMR confirms trifluoromethyl group integration; NMR identifies proton environments in the tetrahydropyrido ring .
- HPLC-MS : Quantifies purity (>95%) and detects by-products (e.g., incomplete sulfonylation) using C18 columns and acetonitrile/water gradients .
Q. How can structure-activity relationship (SAR) studies guide structural modifications for enhanced efficacy?
- Methodological Answer :
- Core modifications : Replace the sulfonyl group with thiourea or arylurea to alter hydrogen-bonding interactions, as seen in analogs with improved antibacterial activity .
- Substituent effects : Introduce electron-donating groups (e.g., ethoxy) at the pyrimidine 4-position to enhance antiplasmodial activity (e.g., IC < 1 μM in Plasmodium berghei models) .
- Bioisosteric replacement : Substitute the trifluoromethylphenyl group with pyridylmethyl to improve solubility while retaining target affinity .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Cross-validate assays : Compare in vitro (e.g., MIC against Streptococcus faecalis) and in vivo (e.g., murine malaria models) results under standardized conditions .
- Control variables : Account for differences in solvent (DMSO vs. saline), dosing regimens (oral vs. subcutaneous), and cell lines (e.g., drug-resistant vs. wild-type Staphylococcus aureus) .
- Statistical rigor : Use ANOVA with post-hoc tests to resolve discrepancies in IC values between studies .
Data Contradiction Analysis
Q. Why do some studies report variable antiplasmodial efficacy despite structural similarity?
- Methodological Answer : Discrepancies arise from:
- Parasite strain specificity : Plasmodium berghei (rodent) vs. P. falciparum (human) models exhibit differential sensitivity to trifluoromethyl-containing analogs .
- Dosing frequency : Subcutaneous administration (single 640 mg/kg dose) vs. oral regimens (3.9–125 mg/kg/day for 6 days) impact bioavailability and efficacy thresholds .
- Metabolic stability : Variations in cytochrome P450-mediated degradation across species reduce in vivo activity despite high in vitro potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
